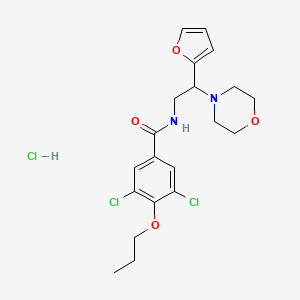
C20H25Cl3N2O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C20H25Cl3N2O4 Levocetirizine dihydrochloride . It is a third-generation non-sedative antihistamine used primarily to treat allergies such as hay fever, allergic rhinitis, and chronic urticaria. This compound is the active enantiomer of cetirizine and is known for its high efficacy and minimal sedative effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Levocetirizine dihydrochloride involves several steps. One common method starts with the preparation of 2-chloro-1-(4-chlorophenyl)ethanone, which is then reacted with 1-(2-chloroethyl)piperazine to form 1-(4-chlorophenyl)-2-(1-piperazinyl)ethanone. This intermediate is further reacted with 2-(2-chlorophenyl)-2-hydroxyacetic acid to yield Levocetirizine. The final step involves the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of Levocetirizine dihydrochloride typically involves large-scale synthesis using the same chemical reactions as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Levocetirizine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be induced under controlled laboratory conditions.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atoms in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield various halogenated analogs.
Wissenschaftliche Forschungsanwendungen
Levocetirizine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antihistamines.
Biology: Researchers study its effects on histamine receptors to understand allergic responses better.
Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in treating various allergic conditions.
Industry: The compound is used in the formulation of over-the-counter and prescription medications for allergy relief.
Wirkmechanismus
Levocetirizine dihydrochloride works by selectively inhibiting the H1 histamine receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The compound has a high affinity for H1 receptors, which contributes to its effectiveness at lower doses compared to other antihistamines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: The parent compound from which Levocetirizine is derived. It is a second-generation antihistamine with similar uses but more sedative effects.
Loratadine: Another non-sedative antihistamine used for similar indications but with a different chemical structure.
Fexofenadine: A third-generation antihistamine with a similar non-sedative profile but different pharmacokinetics.
Uniqueness
Levocetirizine dihydrochloride is unique due to its high selectivity and affinity for H1 receptors, leading to fewer side effects and higher efficacy at lower doses. Its enantiomeric purity also contributes to its reduced sedative effects compared to racemic mixtures like cetirizine .
Eigenschaften
Molekularformel |
C20H25Cl3N2O4 |
|---|---|
Molekulargewicht |
463.8 g/mol |
IUPAC-Name |
3,5-dichloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-propoxybenzamide;hydrochloride |
InChI |
InChI=1S/C20H24Cl2N2O4.ClH/c1-2-7-28-19-15(21)11-14(12-16(19)22)20(25)23-13-17(18-4-3-8-27-18)24-5-9-26-10-6-24;/h3-4,8,11-12,17H,2,5-7,9-10,13H2,1H3,(H,23,25);1H |
InChI-Schlüssel |
XPTHHPBKJCAERE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NCC(C2=CC=CO2)N3CCOCC3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[2-(Benzenesulfonyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B12628823.png)
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(3-methoxypropyl)piperazine](/img/structure/B12628827.png)

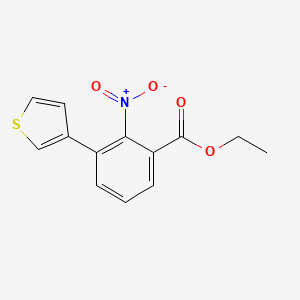
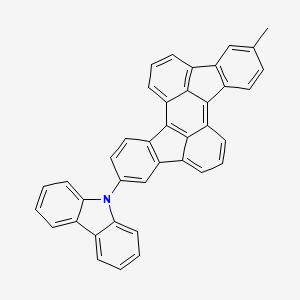
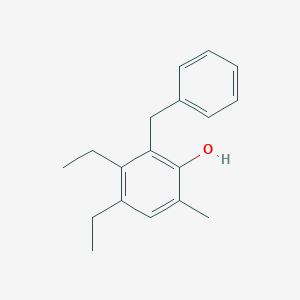
![(8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B12628850.png)
![3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12628865.png)
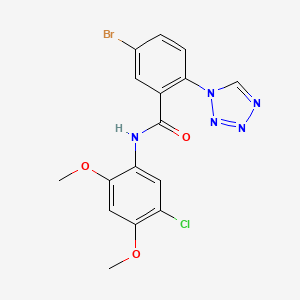

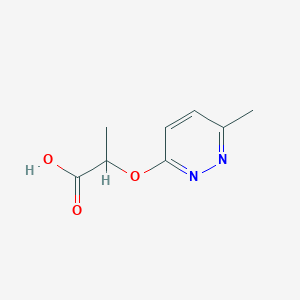

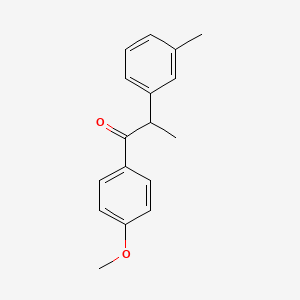
![[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12628922.png)
